N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-13-21-22-18-19(26)23(15-9-5-6-10-16(15)24(13)18)12-17(25)20-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWJJSUVRHWDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the triazoloquinoxaline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinoxaline ring system.
N-benzylation:
Acetamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazoloquinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides for N-benzylation, acetic anhydride for acetamide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of reduced triazoloquinoxaline analogs.
Scientific Research Applications
N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.
Biological Research: It is used as a tool compound to study the mechanisms of action of triazoloquinoxaline derivatives in biological systems.
Industrial Applications: The compound’s unique chemical properties make it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with specific molecular targets in cells. The triazoloquinoxaline core can bind to enzymes, receptors, or DNA, leading to the modulation of various cellular pathways. This interaction can result in the inhibition of enzyme activity, disruption of DNA replication, or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Triazoloquinoxaline Derivatives
The target compound shares structural homology with several triazoloquinoxaline analogs, differing primarily in substituents on the acetamide side chain or the triazole ring:
Key Observations :
- Substitution on the acetamide’s aryl group (e.g., benzyl vs. chlorophenyl) significantly alters electronic properties and solubility. For instance, the 4-chlorophenyl analog () exhibits increased lipophilicity compared to the benzyl variant.
- Alkyl chain length on the triazole ring (e.g., methyl vs. propyl in ) affects steric bulk and possibly binding interactions in biological systems.
Indazoloquinoxaline Derivatives
describes indazoloquinoxaline analogs (e.g., compounds 6b–6h) with structural similarities but distinct core heterocycles. For example:
- N-(tert-butyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)-2-phenylacetamide (6b): Exhibits NMR shifts for aromatic protons at δ 7.3–8.2 ppm, distinct from triazoloquinoxalines due to the indazole ring’s electron distribution .
- 2-(4-Bromophenyl)-N-(tert-butyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)acetamide (6d): Bromine substitution introduces downfield shifts in NMR (δ 7.6–8.3 ppm) and a higher HRMS m/z (e.g., 528.0 vs. 367.08 in ) .
Comparison :
- Indazoloquinoxalines generally display broader aromatic proton ranges in NMR (δ 7.3–8.3 ppm) compared to triazoloquinoxalines (δ 7.2–8.1 ppm), reflecting differences in ring electron density.
Physicochemical and Spectral Properties
NMR and HRMS Trends
| Compound Type | Aromatic Proton Shift (δ, ppm) | Carbonyl Group (IR, cm⁻¹) | HRMS (M+H⁺) |
|---|---|---|---|
| Triazoloquinoxaline (Benzyl) | 7.2–8.1 | 1680–1700 | 398.1 |
| Triazoloquinoxaline (Chlorophenyl) | 7.4–7.6 | 1685–1705 | 367.08 |
| Indazoloquinoxaline (6b) | 7.3–8.2 | 1660–1680 | 528.0 |
| Benzo[b][1,4]oxazin-3-one (7a–c) | 6.8–7.5 | 1650–1700 | 420–450 |
Biological Activity
N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a novel compound belonging to the class of triazoloquinoxalines, which has garnered attention for its diverse biological activities. This article reviews its biological activity, including its potential as an anticancer, antibacterial, and antifungal agent, supported by various studies and findings.
- Molecular Formula : C19H17N5O2
- Molecular Weight : 347.4 g/mol
- CAS Number : 1260988-60-0
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazoloquinoxaline core is known for its potential to inhibit various enzymes and receptors involved in cellular processes.
Anticancer Activity
Research indicates that derivatives of triazoloquinoxalines exhibit significant anticancer properties. For instance:
- IC50 Values : Some compounds within this class have shown IC50 values as low as 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, outperforming the standard drug doxorubicin (IC50 = 3.23 µg/mL) .
The mechanism often involves the induction of apoptosis in cancer cells through pathways that are still under investigation.
Antibacterial Activity
This compound has also been studied for its antibacterial properties:
- Activity Against Bacterial Strains : The compound exhibits promising antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The core structure has shown effectiveness with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
Antifungal Activity
In addition to antibacterial properties, preliminary studies suggest that this compound may also possess antifungal activity. The specific mechanisms by which it exerts these effects are yet to be fully elucidated but are thought to involve disruption of fungal cell membranes or interference with critical metabolic pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Q. Basic Characterization Techniques
- Spectroscopy : -NMR and -NMR confirm structural integrity, focusing on peaks corresponding to the triazoloquinoxaline core (e.g., aromatic protons at δ 7.2–8.5 ppm) and acetamide side chain (e.g., methyl groups at δ 2.1–2.5 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., [M+H] peaks) .
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S percentages within ±0.4% of theoretical values) .
What biological activities have been identified for this compound?
Q. Basic Bioactivity Screening
- Anticancer Activity : In vitro assays (e.g., MTT against HeLa or MCF-7 cell lines) reveal IC values in the micromolar range, attributed to intercalation with DNA or kinase inhibition .
- Antimicrobial Potential : Disk diffusion assays show inhibition zones against Gram-positive bacteria (e.g., S. aureus), likely due to disruption of cell wall synthesis .
- Antioxidant Properties : DPPH radical scavenging assays indicate moderate activity, suggesting redox-modulating effects .
How can reaction conditions be optimized for higher yields?
Q. Advanced Experimental Design
- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent polarity, catalyst loading). For example, optimizing triethylamine concentration (10–15 mmol) improves acylation efficiency by 20–30% .
- In Situ Monitoring : Techniques like TLC or HPLC track intermediate formation, minimizing side reactions (e.g., over-oxidation of the quinoxaline core) .
- Inert Atmosphere : Nitrogen purging reduces oxidative byproducts during cyclization steps .
How can researchers resolve contradictions in reported bioactivity data?
Q. Advanced Data Analysis
- Purity Verification : Re-test compounds after rigorous purification (e.g., column chromatography) to exclude impurities influencing bioassays .
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce inter-lab variability .
- Structural Analog Comparison : Compare activity trends with derivatives (e.g., substituent effects on the benzyl group) to identify pharmacophores .
What computational methods support the design of derivatives?
Q. Advanced Computational Strategies
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts regioselectivity in triazoloquinoxaline formation (e.g., activation energies for competing pathways) .
- Molecular Docking : Simulations with DNA topoisomerase II or bacterial gyrase identify binding modes, guiding rational modifications (e.g., enhancing π-π stacking with aromatic residues) .
- Reaction Path Search : Algorithms (e.g., GRRM) map energy landscapes to prioritize synthetic routes with lower barriers .
What challenges arise in scaling up the synthesis for preclinical studies?
Q. Advanced Process Chemistry
- Reactor Design : Transition from batch to flow chemistry improves heat transfer during exothermic steps (e.g., chloroacetyl chloride addition) .
- Solvent Selection : Replace dioxane with greener alternatives (e.g., cyclopentyl methyl ether) to enhance safety and reduce waste .
- Purification Scaling : Use centrifugal partition chromatography (CPC) for efficient separation of polar byproducts .
How is regioselectivity controlled during triazoloquinoxaline core formation?
Q. Advanced Synthetic Control
- Protecting Groups : Temporary protection of reactive amines (e.g., Boc groups) directs cyclization to the desired position .
- Catalytic Effects : Lewis acids (e.g., ZnCl) favor formation of the 1,2,4-triazolo isomer over 1,3,4-variants .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for 4-oxo intermediate formation .
How are stability and degradation profiles assessed?
Q. Advanced Stability Studies
- Forced Degradation : Expose compounds to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways (e.g., hydrolysis of the acetamide bond) .
- LC-MS Analysis : Detect degradation products (e.g., quinoxaline-4-ol) and quantify stability under storage conditions (e.g., -20°C vs. room temperature) .
What strategies validate target engagement in cellular assays?
Q. Advanced Mechanistic Studies
- Pull-Down Assays : Use biotinylated probes to isolate protein targets from lysates, followed by SDS-PAGE and Western blotting .
- CRISPR Knockout : Delete putative targets (e.g., DNA topoisomerases) to confirm loss of compound efficacy .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (K) for purified enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
